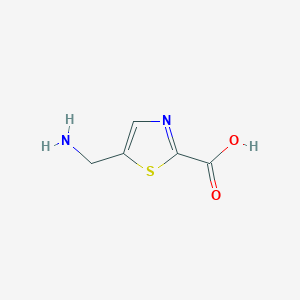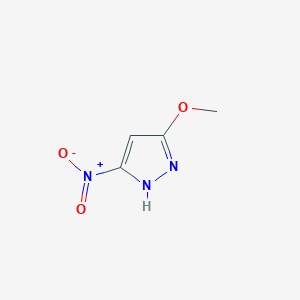
1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, which is attached to a butenol side chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride typically involves the following steps:
Aza-Michael Addition: This method is used to construct C–N bonds by adding an amine to an α,β-unsaturated carbonyl compound.
Hydrochloride Formation: The free base form of the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride can be compared with other similar compounds such as:
Azetidin-3-ol hydrochloride: This compound has a similar azetidine ring but differs in the position of the hydroxyl group.
1-(Azetidin-3-yl)ethan-1-ol hydrochloride: This compound has an ethyl side chain instead of a butenol side chain.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound contains a tert-butoxycarbonyl protecting group and an acetic acid side chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
1-(azetidin-2-yl)but-3-en-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-7(9)6-4-5-8-6;/h2,6-9H,1,3-5H2;1H |
Clé InChI |
IVNVAWNNYYBJEW-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1CCN1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)
![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)


![2H-Pyrazolo[3,4-c]pyridin-3-amine, 4,5,6,7-tetrahydro-](/img/structure/B15306400.png)
![benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B15306403.png)


![[(Furan-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B15306422.png)


![Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B15306436.png)
